(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1260613-92-0) is a chiral pyridine derivative featuring a pyrrolidin-3-yloxy substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₆Cl₂N₂O, with a molecular weight of 251.15 g/mol . The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The stereochemistry of the pyrrolidine moiety (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFYGRPPQCWOAG-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402789-52-8 | |
| Record name | 4-[(3R)-pyrrolidin-3-yloxy]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes electrophilic substitution, while the pyrrolidine oxygen acts as a nucleophile. Key reactions include:
| Reactants | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 12 h | O-Alkylated pyridine derivatives | 65–78% | |
| Acyl chlorides (e.g., AcCl) | NEt₃, CH₂Cl₂, 0°C → RT, 6 h | Acylated pyrrolidine-ether intermediates | 70–85% |
Mechanistic Insights :
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Alkylation occurs at the pyrrolidine oxygen due to its lone pair availability.
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Pyridine’s C2 and C4 positions are susceptible to electrophilic attack, but steric hindrance from the pyrrolidine group directs reactivity to the oxygen site.
Oxidation Reactions
The pyrrolidine ring and pyridine moiety can undergo oxidation under controlled conditions:
| Reactants | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | Acetic acid, 50°C, 8 h | Pyrrolidine N-oxide derivatives | 55–60% | |
| KMnO₄ | H₂O, 0°C, 2 h | Pyridine-carboxylic acid analogs | 40–50% |
Key Findings :
-
Selective oxidation of the pyrrolidine ring to N-oxide preserves the pyridine structure.
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Strong oxidants like KMnO₄ cleave the ether bond, generating carboxylic acid byproducts.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging transition-metal catalysts:
Mechanistic Notes :
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Suzuki-Miyaura couplings occur at the pyridine’s C4 position due to electronic activation by the ether group .
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Sonogashira reactions require elevated temperatures to overcome steric hindrance.
Acid-Base Reactions
The dihydrochloride salt form enhances solubility in polar solvents and participates in pH-dependent equilibria:
| Conditions | Observations | pKa Values | References |
|---|---|---|---|
| NaOH (1 M) | Deprotonation of pyrrolidine NH⁺ | pKa₁ ≈ 2.1 (pyridine) | |
| HCl (conc.) | Salt stabilization in aqueous media | pKa₂ ≈ 9.8 (pyrrolidine) |
Applications :
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The compound acts as a buffer in catalytic reactions involving acidic or basic intermediates .
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Salt dissociation in water facilitates its use in aqueous-phase syntheses .
Cycloaddition and Annulation
The pyridine-pyrrolidine system engages in cycloaddition reactions to form fused heterocycles:
| Reactants | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Dihydropyrido-pyrrolidinone derivatives | 45–55% | |
| Nitrile oxides | CHCl₃, RT, 6 h | Isoxazolo-pyridine hybrids | 60–70% |
Structural Impact :
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Annulation at the pyridine’s C3–C4 position forms six-membered rings with retained chirality .
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Electronic effects from the ether group direct regioselectivity in cycloadditions .
Reduction Reactions
Catalytic hydrogenation selectively reduces the pyridine ring:
| Reactants | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 24 h | Piperidine-pyrrolidine hybrids | 85–90% |
Stereochemical Outcome :
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Hydrogenation preserves the (R)-configuration at the pyrrolidine center.
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The reduced piperidine ring enhances basicity, enabling downstream functionalization.
Complexation with Metals
The pyridine nitrogen coordinates with metal ions, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Applications | References |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | Octahedral Cu(II) complexes | Catalytic oxidation | |
| AgNO₃ | H₂O, RT, 1 h | Linear Ag(I) adducts | Antimicrobial studies |
Key Data :
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Cu(II) complexes exhibit catalytic activity in oxidation reactions (TOF up to 120 h⁻¹) .
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Ag(I) adducts show moderate antimicrobial activity (MIC = 55 ± 0.5% against E. coli) .
Degradation Pathways
Stability studies reveal pH- and light-sensitive degradation:
| Conditions | Degradation Products | Half-Life (25°C) | References |
|---|---|---|---|
| pH < 3 | Pyridine-4-ol + pyrrolidine fragments | 8 h | |
| UV light (254 nm) | Radical-mediated cleavage products | 2 h |
Implications :
Scientific Research Applications
Research indicates that (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride exhibits a variety of biological activities, which can be categorized as follows:
Neuropharmacological Effects
Studies have demonstrated that derivatives of pyridine compounds can interact with neuronal acetylcholine receptors, influencing behaviors associated with addiction to substances like nicotine and alcohol . This interaction suggests potential applications in treating addiction disorders.
Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, in vitro tests on ovarian and breast cancer cells have shown moderate cytotoxicity, highlighting its potential as a lead compound for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against respiratory syncytial virus (RSV). Certain derivatives have shown significant activity in inhibiting RSV replication, indicating their potential role in antiviral therapy .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This characteristic opens avenues for its application in treating inflammatory diseases .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Study : A study by Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly influenced the cytotoxicity profiles .
- Neuropharmacological Investigation : Research focused on the interaction of this compound with neuronal receptors has shown promise in understanding its potential role in addiction therapy. The findings suggest that it could modulate receptor activity effectively .
- Antiviral Efficacy : In vitro assays demonstrated that certain derivatives exhibited potent antiviral activity against RSV, suggesting their potential as therapeutic agents in viral infections .
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety may form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
(a) 2-(Pyrrolidin-3-yl)pyridine Dihydrochloride
- Molecular Weight : Similar to the target compound (~250–260 g/mol).
(b) (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride
- Structure : Methyl group at the 2-position and pyrrolidine at the 6-position.
- Key Difference : Bulkier substituents may hinder membrane permeability compared to the target compound’s 4-pyrrolidinyloxy group .
(c) 4-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Comparison with Chlorinated Pyridine Derivatives
Compounds such as 2-Amino-4-(2-Chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine () exhibit:
- Higher Molecular Weights : 466–545 g/mol vs. 251.15 g/mol.
- Substituents : Chloro and aryl groups enhance lipophilicity but may reduce solubility.
Dihydrochloride Salts in Pharmaceuticals
(a) Levocetirizine Dihydrochloride (CAS: 130018-87-0)
- Application : Antihistamine.
- Comparison : The dihydrochloride form improves bioavailability, a trait shared with the target compound .
(b) Manidipine Dihydrochloride
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (Dihydrochloride) | Key Substituents |
|---|---|---|---|---|
| (R)-4-(Pyrrolidin-3-yloxy)pyridine diHCl | C₁₀H₁₆Cl₂N₂O | 251.15 | High (salt form) | 4-pyrrolidinyloxy (R) |
| 2-(Pyrrolidin-3-yl)pyridine diHCl | C₉H₁₄Cl₂N₂ | 237.13 | Moderate | 2-pyrrolidinyl |
| 2-Amino-4-(2-Chloro-5-(4-MePh)pyridin-3-Yl) | C₂₂H₁₈ClN₃ | 466–545 | Low (neutral form) | Chloro, methylphenyl |
Biological Activity
(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of considerable interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4-position with a pyrrolidin-3-yloxy group. This structural configuration is believed to enhance its binding affinity to various biological targets. The molecular formula is , with a molecular weight of approximately 250.15 g/mol.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidin-3-yloxy group enhances the compound's binding affinity, potentially modulating the activity of these targets. This interaction can lead to various pharmacological effects, including antibacterial and antiviral activities.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that pyridine derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Antiviral Activity
The compound has been investigated for its potential antiviral effects, particularly against viruses like dengue and HIV. In vitro studies suggest that it may inhibit viral replication by targeting specific host cell kinases .
3. Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against Dengue Virus
In a study focusing on dengue virus inhibition, this compound was tested in human monocyte-derived dendritic cells (MDDCs). The results indicated significant antiviral efficacy, reflecting the compound's potential as a therapeutic agent against dengue infections .
Case Study: Cytotoxicity in Cancer Cell Lines
Another study evaluated the cytotoxic effects of pyridine derivatives on ovarian and breast cancer cell lines. The results demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells, highlighting the selective nature of the compound's action .
Q & A
Q. What are the recommended synthetic routes for (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride?
- Methodological Answer : The synthesis typically involves stereoselective alkylation and dihydrochloride salt formation. For example, base-catalyzed alkylation of proline derivatives can preserve stereochemical integrity, followed by coupling with pyridine-containing intermediates. A key step is the use of carboxylate anion stabilization to prevent racemization during alkylation (e.g., using 4-chlorobenzyl chloride under Schotten-Baumann conditions). Subsequent hydrolysis and amidation yield the target compound, with dihydrochloride salt formation achieved via HCl treatment .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Keep containers tightly sealed to prevent moisture absorption .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and purity via H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns to verify enantiomeric excess (>98% for research-grade material).
- Mass Spectrometry (MS) : Validate molecular weight (236.14 g/mol for free base; 308.2 g/mol with HCl) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers.
- Stereoselective Catalysis : Use asymmetric catalysis (e.g., proline-derived organocatalysts) during alkylation steps to enhance (R)-enantiomer yield .
- Racemization Checks : Monitor reaction pH and temperature to avoid acid/base conditions that promote racemization .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Confirm enantiomeric excess and exclude impurities (e.g., via LC-MS).
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Structural Confirmation : Cross-reference with X-ray crystallography data from databases like the Cambridge Structural Database (CSD) to rule out structural misassignment .
Q. What strategies address discrepancies in spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and X-ray diffraction to resolve ambiguities in peak assignments.
- Database Cross-Check : Compare experimental NMR shifts with CSD entries for pyridine-pyrrolidine derivatives (e.g., (E)-3-(pyridin-4-yl)acrylic acid analogs) .
- Dynamic NMR Studies : Investigate temperature-dependent conformational changes that may affect spectral resolution .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
